2-(2,5-Dimethylphenoxy)aniline
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIKPEMBANVXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,5-Dimethylphenoxy)aniline can be achieved through several synthetic routes. One common method involves the reduction of 1-nitro-2-phenoxybenzene derivatives using 5% palladium on activated carbon and hydrazine hydrate in ethanol at room temperature for 4 hours . The reaction mixture is then filtered to remove the palladium on carbon, and the filtrate is extracted with ethyl acetate. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography using a petroleum ether and ethyl acetate mixture as the eluent .
Chemical Reactions Analysis
2-(2,5-Dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)aniline has diverse applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is employed in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to interact with bacterial cell division proteins, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Comparative Analysis
Positional Isomers: 2-(2,6-Dimethylphenoxy)aniline
- CAS No.: 38629-93-5
- Molecular Formula: C₁₄H₁₅NO (same as target compound)
- Key Difference: Methyl groups at positions 2 and 6 on the phenoxy ring .
- Impact :
- Steric hindrance alters reactivity in electrophilic substitution.
- Lower symmetry may affect crystallinity and solubility compared to the 2,5-isomer.
Halogenated Analogs: 2-(2,5-Dichlorophenoxymethyl)aniline
Methoxy-Substituted Derivatives
2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline
- Molecular Formula : C₁₅H₁₆N₂O₄
- Molecular Weight : 288.30 g/mol
- Key Features : Methoxy groups (electron-donating) and a nitrobenzyl group (electron-withdrawing).
2,5-Dimethoxy-N-[1-(4-methylphenyl)ethyl]aniline
Trifluoromethyl Derivatives
Physicochemical Property Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | 213.28 | 309 | 2,5-dimethylphenoxy | Pharmaceuticals, agrochemicals |
| 2-(2,6-Dimethylphenoxy)aniline | 213.28 | Not reported | 2,6-dimethylphenoxy | Research intermediate |
| 2-(2,5-Dichlorophenoxymethyl)aniline | 268.14 | Not reported | 2,5-dichloro, methylene bridge | Halogenated chemical synthesis |
| 2,5-Dimethoxy-N-[1-(4-methylphenyl)ethyl]aniline | 271.35 | Not reported | Methoxy, 4-methylphenethyl | Drug delivery systems |
Biological Activity
2-(2,5-Dimethylphenoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a dimethylphenoxy group attached to an aniline backbone, which may influence its interaction with biological systems.
- Molecular Formula : C13H15NO
- Molecular Weight : 201.27 g/mol
- Structural Characteristics : The compound features a phenoxy group with two methyl substituents at the 2 and 5 positions, enhancing its lipophilicity and potentially affecting its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
1. Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC50 values indicating effective concentrations for therapeutic use.
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Research Findings : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its use as a lead compound for developing new antibiotics.
The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes involved in crucial cellular processes:
- Protein Interaction : The compound may bind to proteins involved in apoptosis regulation, influencing their activity and leading to programmed cell death.
- Enzyme Inhibition : It potentially inhibits key enzymes that are critical for cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Chloro-4-(2,5-dimethylphenoxy)aniline | C13H14ClN | Contains a chloro group | Exhibits antiplasmodial activity |
| 4-Chloro-2,5-dimethoxyaniline | C13H14ClN | Contains methoxy groups | Anticancer properties |
| 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | C14H13ClF3N | Enhanced lipophilicity | Potentially more potent than others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
